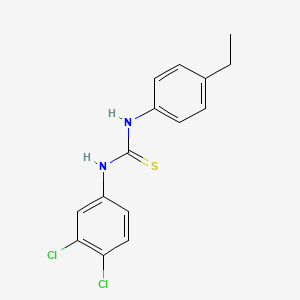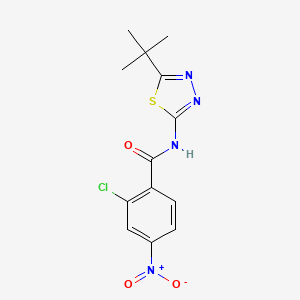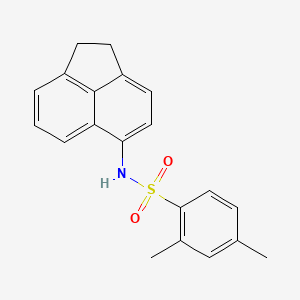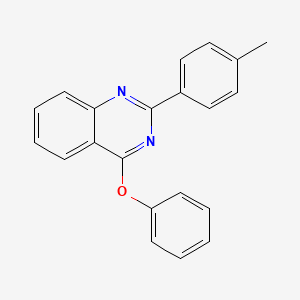
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea, also known as DCET, is a thiourea derivative that has been widely used in scientific research for its various applications. DCET is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.22 g/mol.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea inhibits the activity of thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide ions to iodine, which is a crucial step in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea also inhibits the activity of the enzyme lactoperoxidase, which is involved in the innate immune response.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to decrease the levels of thyroid hormones in vivo. This is due to the inhibition of thyroid peroxidase by N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to decrease the levels of reactive oxygen species in vitro. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of thyroid peroxidase and lactoperoxidase. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been used as a tool compound to study the innate immune response. However, N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has some limitations in lab experiments. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is toxic to cells at high concentrations and has a short half-life in vivo.
Orientations Futures
There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in cancer cells. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine the potential therapeutic applications of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in inflammatory diseases. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the activity of lactoperoxidase. Further research is needed to determine the role of lactoperoxidase in the innate immune response.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be synthesized by reacting 3,4-dichloroaniline with 4-ethylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the yield of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is around 80%. The purity of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used in various scientific research fields such as pharmacology, biochemistry, and toxicology. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAIIUBNDLAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)



![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)